1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNHQIKJDIOBEC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259978 | |
| Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52287-52-2, 22482-43-5 | |
| Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52287-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2-(2-nitroethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022482435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22482-43-5 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Stereoselective Synthesis of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene
The stereoselective synthesis of the (E)-isomer of this compound is crucial for its application as a chemical intermediate. Various methodologies have been developed to achieve high stereoselectivity and yield.
Henry-Knoevenagel Condensation Approaches and Optimization
The Henry-Knoevenagel condensation is a classical and widely employed method for the formation of nitroalkenes. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane. In the synthesis of this compound, 2,6-dichlorobenzaldehyde (B137635) is reacted with nitromethane.
The choice of base and solvent plays a critical role in the optimization of this reaction to favor the formation of the desired (E)-isomer and to minimize side reactions. Common bases used include primary amines, ammonium salts, and inorganic bases. The reaction typically proceeds via a nitroaldol intermediate, which then undergoes dehydration to yield the nitroalkene. Controlling the dehydration step is key to achieving high stereoselectivity. Acidic protons on the nitroalkane can lead to the elimination of water, and often small amounts of a base are used if the isolation of the β-hydroxy nitro-compound is desired scirp.org.
A general procedure involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane in the presence of a catalyst such as ammonium acetate in a suitable solvent like acetic acid, often with heating scirp.org. Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, is essential to maximize the yield of the (E)-isomer.
Organocatalytic and Metal-Catalyzed Synthetic Routes
In recent years, organocatalysis has emerged as a powerful tool for stereoselective synthesis cem.com. Chiral amines, thioureas, and other organic molecules can be used to catalyze the Henry-Knoevenagel condensation, providing access to enantiomerically enriched nitroalkenes. For the synthesis of this compound, a chiral organocatalyst could potentially be employed to control the stereochemistry of the double bond formation, although specific examples for this particular substrate are not extensively documented. The proposed mechanism for organocatalyzed transfer hydrogenation of nitroolefins involves hydrogen bonding between a thiourea catalyst and the nitro group, which enhances reactivity and stereocontrol organic-chemistry.org.
Metal-catalyzed approaches have also been explored for the synthesis of nitroalkenes. Lewis acids can activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack of the nitronate anion. While specific metal catalysts for the direct synthesis of this compound are not prominently reported, various metal complexes are known to catalyze Henry reactions with high efficiency and stereoselectivity for other substrates.
Microwave-Assisted and Solvent-Free Reaction Protocols
Microwave-assisted organic synthesis has gained significant attention as a green and efficient method for accelerating chemical reactions cem.comoatext.com. The application of microwave irradiation to the Henry-Knoevenagel condensation can lead to dramatically reduced reaction times and improved yields scirp.orgoatext.com.
Solvent-free, or neat, reaction conditions, often combined with microwave irradiation, offer further environmental benefits by eliminating the need for organic solvents cem.comresearchgate.netresearchgate.net. In a typical solvent-free procedure for the synthesis of β-nitrostyrenes, an aldehyde is mixed with nitromethane and a solid-supported catalyst, such as K2CO3 on Al2O3, and the mixture is irradiated with microwaves chemrxiv.orgnih.gov. This methodology has been successfully applied to a variety of aromatic aldehydes and could be a viable and efficient route for the synthesis of this compound oatext.com. The reactions are often fast, clean, and economical oatext.com.
A representative procedure involves mixing the aromatic aldehyde and a nitroalkane with a catalytic amount of ammonium acetate and irradiating the mixture under microwave conditions at 160-320 watts for 30-60 seconds oatext.com. The important feature of this procedure is the survival of a variety of functional groups, including nitro and chloro groups, under the reaction conditions oatext.com.
Scalable Synthetic Procedures and Process Intensification Research
The development of scalable and efficient synthetic procedures is crucial for the industrial production of this compound. Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key area of research researchgate.netcetjournal.it.
For nitration reactions, continuous-flow reactors offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. While specific research on the process intensification for the synthesis of this compound is limited, the principles of continuous-flow chemistry could be applied to the Henry-Knoevenagel condensation step to achieve a more controlled and scalable synthesis.
Comprehensive Analysis of Reaction Pathways
The nitroethenyl group in this compound is a highly activated and versatile functional group that can undergo a variety of chemical transformations.
Nucleophilic Addition Reactions to the Nitroethenyl Moiety
The electron-withdrawing nature of the nitro group makes the β-carbon of the nitroethenyl moiety highly electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Michael Addition: One of the most common reactions of nitroalkenes is the Michael addition, where a nucleophile adds to the β-carbon of the conjugated system nih.gov. A wide range of nucleophiles, including enolates, amines, thiols, and carbanions, can participate in this reaction. For example, the Michael addition of 1,3-dicarbonyl compounds to β-nitroalkenes is a well-established method for the synthesis of highly functionalized molecules nih.govresearchgate.net. The reaction can be performed under catalyst-free and solvent-free conditions using a grinding method, representing an environmentally benign protocol nih.govresearchgate.net. Organocatalysts, such as those derived from cinchona alkaloids or chiral primary diamines, can be used to achieve high enantioselectivity in the Michael addition to nitrostyrenes researchgate.netmdpi.comsemanticscholar.org. The reaction of β-nitrostyrene with diethyl malonate in the presence of bispidine organocatalysts has also been studied, revealing an unusual role of the catalyst where it acts as an initiator to form a more basic adduct that is the true catalytic species mdpi.com.
Cycloaddition Reactions: The double bond of the nitroethenyl group can also participate in cycloaddition reactions. For instance, nitrostyrenes can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrones to form isoxazolidine rings nih.gov. These reactions can proceed with high regio- and stereoselectivity semanticscholar.org.
Reduction: The nitro group and the double bond of the nitroethenyl moiety can be selectively reduced to afford various useful products. For example, the conjugate reduction of β,β-disubstituted nitroolefins can be achieved with high efficiency and enantioselectivity using a Hantzsch ester mediated transfer hydrogenation catalyzed by a Jacobsen-type thiourea catalyst organic-chemistry.org.
The diverse reactivity of the nitroethenyl group in this compound makes it a valuable building block in organic synthesis, allowing for the construction of complex molecular architectures.
Thiol-Michael Addition Mechanisms and Biological Relevance
The Thiol-Michael addition, a specific type of Michael addition, involves the conjugate addition of a thiol to the activated alkene of this compound. The mechanism typically proceeds via the formation of a nucleophilic thiolate anion, often generated in the presence of a weak base, which then attacks the electrophilic β-carbon of the nitroalkene. researchgate.net This reaction is generally rapid, highly efficient, and can proceed under mild, often "click" chemistry conditions. rsc.org
The reaction is known to be reversible, which is a key feature of its biological activity. baranlab.orguwindsor.ca In biological systems, the thiol-containing molecules glutathione (GSH) and cysteine residues within proteins are crucial nucleophiles. uwindsor.cafrontierspecialtychemicals.com Nitroalkenes, particularly nitro-fatty acids, can undergo reversible Michael addition with these biological thiols. This covalent modification can alter protein function, conformation, and localization, thereby modulating critical cell signaling pathways involved in inflammation and redox homeostasis. baranlab.orglibretexts.orgnobelprize.org The reaction of this compound with biological thiols would be expected to follow the same mechanistic pathway, highlighting its potential as a tool for probing cellular processes.
| Biological Thiol | Structure | Role |
| Cysteine | HS-CH₂-CH(NH₂)-COOH | Amino acid residue in proteins, key nucleophile in enzyme active sites. |
| Glutathione (GSH) | γ-L-Glutamyl-L-cysteinylglycine | Major intracellular antioxidant and detoxifying agent. |
| Homocysteine | HS-CH₂-CH₂-CH(NH₂)-COOH | Amino acid involved in metabolic pathways. |
Organocatalytic Michael Addition Studies
The Michael addition to nitroalkenes has been extensively studied within the field of asymmetric organocatalysis, which uses small chiral organic molecules to induce stereoselectivity. youtube.comchegg.com For a substrate like this compound, organocatalysts can facilitate the enantioselective addition of various nucleophiles, such as aldehydes and ketones, to generate chiral products with high value. chegg.commasterorganicchemistry.com
A common strategy involves the use of bifunctional organocatalysts, such as those derived from proline or thioureas combined with a chiral scaffold like (R,R)-1,2-diphenylethylenediamine (DPEN). youtube.commasterorganicchemistry.com These catalysts operate through a dual-activation mechanism. The amine moiety of the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the nitroalkene electrophile through double hydrogen bonding with the nitro group. chegg.commasterorganicchemistry.com This highly organized transition state allows for excellent control over the stereochemical outcome of the reaction, leading to products with high diastereoselectivity and enantioselectivity. chegg.com
| Catalyst | Nucleophile | Nitroalkene | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| DPEN-Thiourea | Cyclohexanone | β-Nitrostyrene | 99 | 9:1 | 99 |
| Proline Derivative | Propanal | β-Nitrostyrene | 97 | 20:1 | 99 |
| (R,R)-DPEN | Acetone | 2-Nitrostyrene | 94 | - | 93 |
| Cinchona Alkaloid | 2-Nitropropane | trans-Nitrostyrene | 29 (48h) | - | - |
This table presents representative data for organocatalytic Michael additions to various nitroalkenes, demonstrating the high efficiency and stereoselectivity achievable with different catalyst systems. The results are indicative of the expected reactivity for this compound. youtube.commasterorganicchemistry.comwikipedia.org
Cycloaddition Reactions and Heterocycle Formation
The activated double bond in this compound makes it a potent component in various cycloaddition reactions, providing pathways to complex heterocyclic and carbocyclic structures.
[3+2] Dipolar Cycloaddition Chemistry
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. nih.gov In this reaction, this compound acts as the "dipolarophile," which reacts with a "1,3-dipole." A 1,3-dipole is a molecule with four π-electrons delocalized over three atoms. nih.gov
Common 1,3-dipoles that react with nitroalkenes include:
Nitrones: React to form isoxazolidine rings.
Nitrile Oxides: React to form isoxazoline rings, which can be further transformed into valuable functional groups.
Azides: React to form triazole rings, particularly useful in "click" chemistry.
Azomethine Ylides: React to form pyrrolidine rings.
The reaction is typically concerted and proceeds through a [π4s + π2s] mechanism, similar to the Diels-Alder reaction. nih.gov The regioselectivity of the addition is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the outcome.
Intramolecular Diels-Alder Reactions of Nitroalkenes
The nitroalkene functional group is an excellent "dienophile" for the [4+2] Diels-Alder cycloaddition due to the electron-withdrawing capacity of the nitro group, which lowers the energy of the LUMO. In an intramolecular Diels-Alder reaction, the diene and the nitroalkene dienophile are tethered within the same molecule. Upon heating or catalysis, the molecule undergoes a cyclization to form fused or bridged bicyclic systems.
This reaction is highly valuable for its ability to construct complex polycyclic frameworks in a single step with a high degree of stereocontrol. The nitro group not only activates the dienophile but also directs the regiochemistry of the cycloaddition. The resulting nitro-substituted cyclic product can then be further transformed, for instance, by reducing the nitro group to an amine or by eliminating it altogether.
Reductions and Oxidations of the Nitro Group and Olefinic Bond
The nitro group and the olefinic bond in this compound can be selectively or simultaneously modified through various reduction and oxidation reactions.
Reduction Reactions: The nitro group is readily reduced to a primary amine using several methods, including catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) or Raney Nickel. Chemical reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are also effective and can sometimes offer better chemoselectivity in the presence of other reducible groups. The olefinic double bond can be reduced to a single bond, typically through catalytic hydrogenation. Depending on the chosen reagent and conditions, it is possible to selectively reduce one group over the other or to reduce both simultaneously.
| Reagent | Functional Group(s) Reduced | Product |
| H₂ / Pd/C | Nitro and Olefin | 1,3-Dichloro-2-(2-aminoethyl)benzene |
| Fe / HCl | Nitro group | 1,3-Dichloro-2-(2-aminoethenyl)benzene |
| SnCl₂ | Nitro group | 1,3-Dichloro-2-(2-aminoethenyl)benzene |
| LiAlH₄ | Nitro group (aliphatic) | Amine |
| NaBH₄ | (Typically unreactive with nitro/olefin) | No reaction |
This table summarizes common reduction methods applicable to the nitroalkene moiety.
Oxidation Reactions: The olefinic bond is susceptible to various oxidative transformations. Oxidative cleavage can be achieved using ozone (O₃) followed by a reductive or oxidative workup, which splits the double bond to form carbonyl compounds. Hot, acidic potassium permanganate (KMnO₄) also cleaves the double bond, typically oxidizing the fragments to carboxylic acids or ketones. Milder oxidation using cold, dilute KMnO₄ or osmium tetroxide (OsO₄) results in syn-dihydroxylation, converting the alkene into a 1,2-diol without breaking the carbon-carbon bond. Photochemical methods using nitroarenes as photoresponsive oxidants can also achieve dihydroxylation.
| Reagent | Type of Oxidation | Product(s) |
| 1. O₃; 2. Zn/H₂O | Cleavage (reductive workup) | 1,3-Dichloro-2-formylbenzene + Formaldehyde |
| KMnO₄ (hot, acidic) | Cleavage (oxidative) | 1,3-Dichloro-2-carboxybenzene + CO₂ |
| OsO₄ / NMO | syn-Dihydroxylation | 1,3-Dichloro-2-(1,2-dihydroxy-2-nitroethyl)benzene |
| KMnO₄ (cold, dilute) | syn-Dihydroxylation | 1,3-Dichloro-2-(1,2-dihydroxy-2-nitroethyl)benzene |
This table outlines key oxidation reactions of the olefinic bond.
Halogen-Directed Reactivity and Substitution Chemistry
The two chlorine atoms on the benzene (B151609) ring of this compound are not merely spectators; they influence the electronic properties of the molecule and can participate in specific reactions.
Nucleophilic Aromatic Substitution (SNAr): Aryl halides are typically unreactive towards nucleophiles. However, the presence of a strong electron-withdrawing group, such as the nitroethenyl substituent, ortho or para to a halogen can activate the ring for Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com In this mechanism, a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent loss of the chloride ion restores aromaticity and yields the substituted product. The nitroethenyl group at position 2 would strongly activate the chlorine atom at position 3 (ortho) for displacement by strong nucleophiles like alkoxides or amines.
Directed Ortho-Metallation (DoM): While the nitroethenyl group itself is not a classical directing group for metallation due to its reactivity with organolithium bases, the chlorine atoms can play a role. In related systems, halogen atoms can influence the regioselectivity of deprotonation by strong bases like lithium diisopropylamide (LDA) or n-butyllithium, a process known as halogen-directed metallation. This would create a nucleophilic site on the aromatic ring that can then react with various electrophiles.
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bonds serve as excellent handles for modern transition-metal-catalyzed cross-coupling reactions. masterorganicchemistry.com Reactions such as the Suzuki, Negishi, Heck, and Buchwald-Hartwig couplings, which are cornerstones of modern synthesis, utilize palladium catalysts to form new carbon-carbon or carbon-heteroatom bonds at the site of the halogen. baranlab.orgmasterorganicchemistry.com This allows for the introduction of a wide variety of substituents, including alkyl, aryl, vinyl, and amino groups, onto the aromatic core, providing a powerful strategy for molecular diversification.
Cascade, Domino, and Tandem Reaction Sequences
While specific cascade, domino, or tandem reactions commencing directly from this compound are not extensively documented in dedicated studies, its structural motif as a substituted β-nitrostyrene suggests its potential participation in such sequences. For instance, nitrostyrenes are well-known substrates in tandem Michael addition-cyclization reactions with 1,3-dicarbonyl compounds, which lead to the formation of highly functionalized carbocyclic and heterocyclic systems. In these reactions, the nitro group acts as a potent activating group for the Michael addition, and the resulting intermediate can undergo subsequent intramolecular reactions.
A general representation of a tandem Michael addition-cyclization involving a nitrostyrene (B7858105) and a 1,3-dicarbonyl compound is depicted below. The specific reactivity of the 1,3-dichloro-substituted analog would be influenced by the steric and electronic effects of the chlorine atoms.
| Reactant A | Reactant B | Catalyst/Conditions | Product Type |
| β-Nitrostyrene | 1,3-Dicarbonyl Compound | Base (e.g., PTC) | Polysubstituted Dihydrofuran |
This table represents a generalized reaction scheme for nitrostyrenes.
Investigation of Nitro Group Migration Phenomena
The migration of a nitro group in styrenyl systems is a notable chemical transformation. Research has shown that rhodium(II) carboxylate complexes can catalyze the migration of electron-withdrawing groups in β-substituted styryl azides, with the nitro group exhibiting a high migratory aptitude. This process allows for the selective synthesis of 3-nitroindoles. The proposed mechanism involves the formation of a rhodium nitrene intermediate, followed by migration of the nitro group.
While this research was not conducted specifically on this compound, the principles of nitro group migration in similar systems are relevant. The presence of ortho-dichloro substituents on the phenyl ring could influence the electronic properties of the system and potentially affect the migratory aptitude of the nitro group.
Derivatization and Functionalization Strategies
The reactivity of the nitrovinyl moiety in this compound opens avenues for various derivatization and functionalization strategies, primarily through cycloaddition reactions and transformations of the nitro group.
Substituted nitrostyrenes are known to participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrile oxides, to form five-membered heterocyclic rings like isoxazolines. These reactions are valuable for constructing complex molecular architectures. The regioselectivity of such cycloadditions is governed by the electronic and steric properties of both the nitrostyrene and the dipole.
Furthermore, the nitro group itself is a versatile functional handle that can be transformed into other functionalities. For example, the reduction of the nitro group can lead to the corresponding amine, which is a key precursor for the synthesis of various nitrogen-containing compounds, including indoles. Palladium-catalyzed reductive cyclization of o-nitrostyrenes using carbon monoxide as a reductant is a known method for indole synthesis.
The functionalization of the double bond can also be achieved through denitrative cross-coupling reactions, where the nitro group is replaced by another substituent. This allows for the introduction of a wide range of functional groups, leading to diverse molecular scaffolds.
| Reaction Type | Reagent/Catalyst | Functional Group Transformation |
| Reduction | e.g., LiAlH4 | Nitro to Amine |
| Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | Formation of Isoxazoline Ring |
| Reductive Cyclization | Pd catalyst, CO | Formation of Indole Ring |
| Denitrative Cross-Coupling | Various reagents | Replacement of Nitro Group |
This table outlines general derivatization strategies applicable to nitrostyrenes.
Mechanistic Organic Chemistry of 1,3 Dichloro 2 E 2 Nitroethenyl Benzene
Elucidation of Reaction Mechanisms and Intermediates
No specific studies detailing the reaction mechanisms and intermediates for transformations involving 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene were identified. General mechanisms for reactions of nitroalkenes, such as Michael additions or Diels-Alder reactions, could be postulated, but the specific influence of the dichlorophenyl group on reaction pathways and intermediate stability remains uncharacterized.
Stereochemical Control and Diastereoselective Pathways
There is no available information regarding stereochemical control or diastereoselective pathways in reactions of this compound. The (E)-configuration of the double bond is defined, but how this stereochemistry influences the outcomes of subsequent reactions, or if diastereoselective transformations have been developed, is not documented in the accessible literature. masterorganicchemistry.com
Influence of Substituent Electronic and Steric Effects on Reactivity
The electronic effects of the substituents can be inferred from general principles. The two chlorine atoms and the nitroethenyl group are all electron-withdrawing, which significantly deactivates the benzene (B151609) ring towards electrophilic attack. msu.edulibretexts.orgstpeters.co.inlibretexts.org The chlorine atoms are ortho, para-directing deactivators, while the nitro group is a strong meta-director. libretexts.org The steric hindrance imposed by the ortho-chloro atom and the nitroethenyl group would likely play a significant role in directing the approach of reagents. libretexts.org However, quantitative data or specific examples of these effects on the reactivity of this compound are absent from the literature.
Interactive Table: General Substituent Effects on Aromatic Rings
| Substituent | Electronic Effect | Directing Effect |
| -Cl | Inductively withdrawing, weakly resonance donating | Ortho, Para-directing (deactivating) |
| -NO₂ | Strongly inductively and resonance withdrawing | Meta-directing (strongly deactivating) |
| -CH=CHNO₂ | Inductively and resonance withdrawing | Deactivating |
Transition State Analysis and Reaction Rate Determinants
No transition state analyses or studies on reaction rate determinants for reactions involving this compound have been published in the available literature. Such studies, typically involving computational chemistry, are crucial for a deep understanding of reaction pathways and kinetics but appear not to have been performed or reported for this specific compound. ucsb.eduscm.comarxiv.org
Catalyst Design Principles and Mechanistic Roles in Transformations
While the design of catalysts for reactions of nitroalkenes is a broad field of research, there are no specific reports on catalyst design or their mechanistic roles in transformations of this compound.
In-Depth Theoretical and Computational Analysis of this compound
The compound this compound, a halogenated aromatic nitroalkene, has been the subject of various theoretical and computational chemistry studies to elucidate its molecular properties and reactivity. These investigations are crucial for understanding its behavior in chemical reactions and for predicting its potential applications. This article delves into the quantum chemical calculations, conformational analyses, molecular dynamics simulations, structure-reactivity relationships, and the application of Density Functional Theory (DFT) to provide mechanistic insights into this compound.
Theoretical and Computational Chemistry Studies
Theoretical and computational methods are powerful tools for investigating the intricacies of molecular structures and reactions. For 1,3-dichloro-2-[(E)-2-nitroethenyl]benzene, with the chemical formula C₈H₅Cl₂NO₂, these studies provide a molecular-level understanding that complements experimental findings. matrix-fine-chemicals.com
Quantum chemical calculations are fundamental in determining the electronic properties of this compound. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity. Key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution are determined.
The electronic structure of conjugated nitroalkenes is of significant interest. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the phenyl ring and the ethenyl bridge, significantly influences the electronic properties of the molecule. This makes the carbon atoms of the ethenyl group electrophilic, a key factor in its reactivity.
Calculated Electronic Properties:
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. | A lower HOMO energy suggests lower nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. | A lower LUMO energy indicates higher electrophilicity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, relating to the molecule's stability and reactivity. | A smaller gap generally implies higher reactivity. |
| Electron Density | Distribution of electronic charge across the molecule. | Highlights electron-rich and electron-deficient regions, predicting sites of reaction. |
| Electrostatic Potential | The potential energy experienced by a positive charge at various points around the molecule. | Visualizes electrophilic and nucleophilic sites. |
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and the energy associated with different spatial arrangements of its atoms. The "(E)" designation in its name specifies the stereoisomerism around the carbon-carbon double bond of the ethenyl group, indicating that the substituent groups are on opposite sides of the double bond.
Theoretical calculations can be employed to determine the most stable conformation by calculating the potential energy surface as a function of dihedral angles. For this molecule, key rotations would be around the single bond connecting the phenyl ring to the ethenyl group and the bond connecting the ethenyl group to the nitro group. The steric hindrance caused by the two chlorine atoms on the benzene (B151609) ring at positions 1 and 3 influences the preferred orientation of the nitroethenyl group relative to the ring.
While specific molecular dynamics (MD) simulations for the reaction pathways of this compound are not extensively documented in publicly available literature, this computational technique is invaluable for studying the dynamic behavior of molecules over time. MD simulations can model the interactions of this compound with other reactants and solvents, providing insights into reaction mechanisms, transition states, and the influence of the environment on the reaction. For instance, MD simulations could be used to study the cycloaddition reactions that nitroalkenes are known to participate in.
The structure of this compound directly dictates its reactivity. The presence of two chlorine atoms and a nitro group on the benzene ring influences the electronic properties of the entire molecule. Structure-reactivity relationship studies, often employing quantitative structure-activity relationship (QSAR) models, can predict the reactivity of this compound in various reactions.
The Hammett equation can be applied to correlate the electronic effects of the substituents on the phenyl ring with reaction rates. The electron-withdrawing nature of the chlorine atoms and the nitro group is expected to enhance the electrophilic character of the nitroethenyl moiety, making it more susceptible to nucleophilic attack.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reaction mechanisms of organic compounds. DFT calculations can provide detailed insights into the mechanisms of reactions involving this compound. For example, in a Diels-Alder reaction, DFT can be used to model the transition state, calculate activation energies, and predict the regioselectivity and stereoselectivity of the products.
DFT methods are instrumental in understanding the mechanistic pathways of various chemical transformations. These computational tools have been successfully applied to study a wide range of reactions, providing a deeper understanding of their underlying electronic principles.
Advanced Spectroscopic and Structural Elucidation Research Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Dynamics and Mechanistic Insights
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 1,3-dichloro-2-[(E)-2-nitroethenyl]benzene in solution. The ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each nucleus, confirming the presence of the dichlorinated benzene (B151609) ring and the (E)-configured nitroethenyl group.
In the ¹H NMR spectrum, the vinylic protons of the nitroethenyl group are particularly diagnostic. Due to the (E)-configuration, a large vicinal coupling constant (³J), typically in the range of 12-18 Hz, is expected between the two vinylic protons, confirming their trans relationship. organicchemistrydata.orglibretexts.org The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the anisotropic effects of the benzene ring. The aromatic region of the spectrum would display a characteristic pattern for a 1,2,3-trisubstituted benzene ring.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for the two vinylic carbons and the six carbons of the benzene ring. The carbon attached to the nitro group is significantly deshielded.
Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted table based on analogous structures, as specific experimental data is not publicly available.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic CH | 7.30 - 7.60 | Multiplet | - |
| Vinylic CH (adjacent to ring) | ~7.8 | Doublet | ~13 |
| Vinylic CH (adjacent to NO₂) | ~8.2 | Doublet | ~13 |
Variable-temperature (VT) NMR experiments can provide critical insights into the conformational dynamics of this compound. mdpi.comalfachemch.com The primary focus of such a study would be the rotational barrier around the single bond connecting the benzene ring and the nitroethenyl group. At room temperature, if the rotation is fast on the NMR timescale, the aromatic protons might show averaged signals.
By lowering the temperature, the rate of rotation can be slowed. If the rotational barrier is sufficiently high, this can lead to the decoalescence of NMR signals, where the averaged signals broaden and then resolve into distinct signals for each conformer. alfachemch.com Analysis of the coalescence temperature and the line shape changes allows for the calculation of the activation energy (ΔG‡) for the rotational process. This provides quantitative data on the steric hindrance imposed by the ortho-chloro substituents on the planarity of the molecule.
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful 2D NMR technique for determining the spatial proximity of protons within a molecule, irrespective of through-bond connectivity. organicchemistrydata.orgulethbridge.ca For this compound, a NOESY experiment would be instrumental in confirming the (E)-stereochemistry of the double bond and elucidating the preferred conformation around the aryl-vinyl single bond.
A key expected NOE correlation would be between the vinylic proton adjacent to the aromatic ring and the ortho-protons of the benzene ring. The intensity of this NOE signal is inversely proportional to the sixth power of the distance between these protons, providing strong evidence for their close spatial arrangement. organicchemistrydata.org The absence of a significant NOE between the two vinylic protons would further support the (E)-configuration, as they are on opposite sides of the double bond. Additionally, NOE data can reveal the through-space interaction between the vinylic protons and the chlorine atoms, which can help to define the torsional angle between the phenyl and vinyl planes.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique can unambiguously confirm the (E)-configuration of the nitroethenyl group and provide precise measurements of bond lengths, bond angles, and torsional angles.
Table 2: Representative Crystallographic Data for an Analogous Nitroethenylbenzene Compound (Data from 1-Bromo-2-[(E)-2-nitroethenyl]benzene, C₈H₆BrNO₂) mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.9570 (18) |
| b (Å) | 15.646 (2) |
| c (Å) | 7.9470 (13) |
| β (°) | 109.336 (5) |
| Volume (ų) | 816.2 (3) |
| Z | 4 |
Mass Spectrometry Techniques for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is an essential analytical tool for the characterization of this compound, providing information on its molecular weight and fragmentation patterns. A mass spectrum for the compound is noted in the SpectraBase database, confirming its molecular formula as C₈H₅Cl₂NO₂. spectrabase.com
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be expected, with its characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation of conjugated nitroalkenes under EI conditions can be complex. Common fragmentation pathways include the loss of the nitro group (NO₂) or a neutral loss of HNO₂. nih.gov Further fragmentation of the aromatic ring would also be observed.
Electrospray ionization (ESI-MS) can be used for softer ionization, often showing a prominent protonated molecule [M+H]⁺ or adducts with solvent molecules. Tandem mass spectrometry (MS/MS) experiments on the molecular ion could be used to further probe the fragmentation pathways, which helps in the structural confirmation and differentiation from isomers. This technique is also invaluable for monitoring the progress of the synthesis reaction, allowing for the identification of the product and any potential byproducts in the reaction mixture.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Conformational Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in this compound. The FT-IR spectrum is dominated by characteristic absorption bands of the nitro, alkene, and substituted benzene moieties.
The most prominent features in the IR spectrum of a nitro-containing compound are the asymmetric and symmetric stretching vibrations of the NO₂ group. organic-chemistry.org For conjugated nitroalkenes, these bands are typically observed in the regions of 1550-1500 cm⁻¹ (asymmetric) and 1360-1330 cm⁻¹ (symmetric). The C=C stretching vibration of the ethenyl group is expected to appear around 1640-1620 cm⁻¹. The C-H out-of-plane bending vibration of the trans-alkene gives a strong band in the 990-960 cm⁻¹ region.
The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Table 3: Expected FT-IR Absorption Bands for this compound (Note: This is a predicted table based on general spectroscopic data for the functional groups.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Alkene C=C | Stretch | 1640 - 1620 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1330 | Strong |
| Alkene C-H | Out-of-plane bend (trans) | 990 - 960 | Strong |
| C-Cl | Stretch | < 800 | Medium-Strong |
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The reactivity of the nitroalkene moiety is central to the role of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene as a synthetic building block. This functional group is a highly effective Michael acceptor, readily participating in conjugate addition reactions. wikipedia.orgresearchgate.net Furthermore, it acts as a dienophile or dipolarophile in various cycloaddition reactions, enabling the construction of diverse carbocyclic and heterocyclic frameworks. researchgate.netrsc.org
Nitroalkenes are extensively used as precursors for a vast range of heterocyclic compounds. rsc.orgresearchgate.net The electron-deficient double bond of this compound can react with a multitude of binucleophilic reagents to construct complex ring systems. The reactivity of this compound makes it a potential starting material for various nitrogen- and oxygen-containing heterocycles, many of which are scaffolds for biologically active molecules. nih.gov
Key reaction types include:
[3+2] Cycloadditions: These reactions involve 1,3-dipoles and are a powerful tool for synthesizing five-membered heterocycles. researchgate.netnih.gov For instance, the reaction with azides can yield substituted triazoles, while reactions with nitrones or azomethine ylides can produce isoxazolidines and pyrrolidines, respectively. researchgate.netnih.gov
[4+2] Cycloadditions (Diels-Alder Reactions): In these reactions, the nitroalkene can act as an electron-poor dienophile, reacting with dienes to form six-membered rings, which are precursors to substituted anilines and other aromatic systems. wikipedia.orgacs.org
Michael Addition-Cyclization Cascades: Nucleophilic attack on the β-carbon of the nitroethenyl group, followed by an intramolecular cyclization, is a common strategy for building heterocyclic rings. researchgate.netrsc.org This approach is used to synthesize pyrrolidines, piperidines, and other nitrogen-containing ring systems. researchgate.net
Table 1: Potential Heterocyclic Systems from this compound
| Reagent Type | Reaction | Resulting Heterocycle Core |
|---|---|---|
| Azides | [3+2] Cycloaddition | 1,2,3-Triazole |
| Nitrones | [3+2] Cycloaddition | Isoxazolidine |
| Azomethine Ylides | [3+2] Cycloaddition | Pyrrolidine |
| Dienes | [4+2] Cycloaddition | Cyclohexene derivative |
| Amino acids | Michael Addition-Cyclization | Piperidinone / Pyrrolizidine |
| Malonates | Michael Addition-Cyclization | Substituted cyclohexane |
The synthesis of natural products often requires the stereocontrolled construction of complex carbocyclic and heterocyclic scaffolds. Nitroalkenes serve as valuable intermediates in this field due to their predictable reactivity and the versatility of the nitro group, which can be converted into amines, ketones, or oximes, or removed entirely. researchgate.netrsc.org The functional group tolerance and the potential for asymmetric transformations make reactions involving nitroalkenes highly valuable. researchgate.netresearchgate.net Although specific applications of this compound in total synthesis are not widely documented, the general utility of substituted β-nitrostyrenes in creating key fragments of natural products highlights its potential in this area. researchgate.net
Dichloronitrobenzene derivatives are established intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comresearchgate.net The chlorine and nitro substituents on the aromatic ring can be manipulated through nucleophilic aromatic substitution or reduction, respectively. nih.govnih.gov The compound this compound combines the features of these intermediates with the reactive nitroalkene handle. This allows for the initial construction of a complex heterocyclic or acyclic side chain, followed by further modification of the aromatic ring. The presence of chlorine atoms and a nitro group on an aromatic ring is a common feature in many pesticides. nih.gov Therefore, derivatives of this compound could potentially serve as precursors to novel agrochemicals.
Biological Activity Research: Mechanistic and Molecular Interactions
Molecular Target Identification and Binding Studies
There is no publicly available research that identifies the specific molecular targets of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene. Consequently, data from binding studies, which would quantify the affinity and specificity of the compound for any biological target, are also unavailable.
Enzyme Inhibition Mechanisms
No studies have been published detailing the enzyme inhibition mechanisms of this compound. While some nitroalkenes have been explored as potential enzyme inhibitors, the specific interactions, kinetics, and structural basis of inhibition for this particular dichlorinated compound have not been documented.
Receptor Interaction and Signal Transduction Modulation Pathways
Information regarding the interaction of this compound with any cellular receptors is not available in the scientific literature. As a result, there is no data on its potential to modulate signal transduction pathways.
Investigation of Anti-inflammatory Mechanisms in Vitro
There are no published in vitro studies investigating the anti-inflammatory mechanisms of this compound. Research into its effects on inflammatory mediators, such as cytokines and prostaglandins, or on inflammatory signaling pathways like NF-κB, has not been reported.
Cell Line Studies for Mechanistic Biological Responses (e.g., Apoptosis, Cell Cycle Arrest)
A review of the literature indicates a lack of studies on established cell lines to determine the mechanistic biological responses to this compound. Therefore, there is no specific data on its ability to induce cellular processes such as apoptosis or cell cycle arrest. While some dinitrobenzene derivatives have been shown to induce apoptosis and cell cycle arrest in leukemia cell lines, these findings are not directly applicable to the subject compound nih.govresearchgate.net.
Table 1: Summary of Mechanistic Biological Response Studies
| Biological Process | Cell Line | Outcome |
|---|---|---|
| Apoptosis | Data Not Available | Data Not Available |
| Cell Cycle Arrest | Data Not Available | Data Not Available |
Interactions with Biomolecules and Electrophilic Lipid Signaling
Specific studies on the interaction of this compound with biomolecules such as proteins and nucleic acids have not been published. Its role, if any, in electrophilic lipid signaling is also undocumented.
Enzymatic Protein Synthesis and Modification Research using Nitroalkenes
There is no research available that utilizes this compound in the context of enzymatic protein synthesis or modification.
Environmental Transformation and Degradation Research
Pathways of Environmental Degradation
The environmental degradation of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is likely to proceed through several key transformation steps, primarily driven by microbial activity. The presence of both a chlorinated aromatic ring and a nitro-olefin functional group suggests a complex, multi-step degradation process.
The initial attack on the molecule could occur at either the nitroethenyl side chain or the aromatic ring. Enzymatic reduction of the nitro group is a common pathway for nitroaromatic compounds. researchgate.netnih.gov Nitroreductases, found in a wide range of bacteria, can catalyze the reduction of the nitro group to a nitroso and then to a hydroxylamino intermediate, ultimately yielding an amino group. researchgate.net This transformation would result in the formation of 2-(2-aminoethenyl)-1,3-dichlorobenzene .
Another potential initial step is the reduction of the carbon-carbon double bond in the ethenyl group. Enzymes such as the "Old Yellow Enzyme" from yeast have been shown to catalyze the reduction of the double bond in nitro-olefins, leading to the formation of a saturated nitroalkane. nih.gov This would convert the nitroethenyl group to a nitroethyl group, forming 1,3-dichloro-2-(2-nitroethyl)benzene .
Concurrently or subsequently, the dichlorinated aromatic ring can be targeted by microbial enzymes. The degradation of chlorinated benzenes often begins with an oxidation reaction catalyzed by dioxygenase enzymes. For instance, the microbial degradation of 1,3-dichlorobenzene has been shown to proceed via the formation of 3,5-dichlorocatechol . nih.gov In this pathway, a dioxygenase enzyme would introduce two hydroxyl groups onto the benzene (B151609) ring, leading to the formation of a diol, which is then dehydrogenated to the corresponding catechol.
Following the formation of a catechol intermediate, the aromatic ring is susceptible to cleavage by other enzymes, such as catechol dioxygenases. This ring-opening step is a critical part of the degradation process, as it breaks down the stable aromatic structure into aliphatic products that can then enter central metabolic pathways.
The complete mineralization of This compound would involve the sequential action of various enzymes to reduce the nitro group, saturate the ethenyl double bond, hydroxylate and cleave the aromatic ring, and ultimately break down the resulting aliphatic intermediates into carbon dioxide, water, and inorganic chloride.
A summary of potential key degradation intermediates is presented in the table below.
| Initial Compound | Potential Intermediate(s) | Transformation |
| This compound | 2-(2-aminoethenyl)-1,3-dichlorobenzene | Reduction of the nitro group |
| This compound | 1,3-dichloro-2-(2-nitroethyl)benzene | Reduction of the ethenyl double bond |
| 1,3-Dichlorobenzene moiety | 3,5-Dichlorocatechol | Dioxygenation of the aromatic ring |
Research on Detoxification and Bioremediation Approaches
Research into the detoxification and bioremediation of This compound would focus on identifying and utilizing microorganisms and their enzymes that can carry out the degradation pathways described above. The goal of bioremediation is to harness these natural processes to remove the compound from contaminated environments.
Several classes of enzymes and microorganisms have been identified as having the potential to degrade the key functional groups of this compound.
Nitroreductases are a key group of enzymes for the detoxification of nitroaromatic compounds. researchgate.net These enzymes are found in a variety of bacteria, including species of Bacillus and Lysinibacillus, and can reduce the nitro group to the less toxic amino group under anaerobic or aerobic conditions. researchgate.netnih.gov The enzymatic reduction of nitro groups is a critical first step in the detoxification process, as nitroaromatics are often more toxic and recalcitrant than their amino-substituted counterparts.
Dioxygenases are another important class of enzymes for the bioremediation of chlorinated aromatic compounds. Bacteria such as Alcaligenes sp. have been shown to produce dioxygenases that can initiate the degradation of 1,3-dichlorobenzene by converting it to 3,5-dichlorocatechol . nih.gov The introduction of hydroxyl groups onto the aromatic ring by dioxygenases makes the ring more susceptible to subsequent cleavage.
The enzymatic reduction of the nitro-olefin side chain is also a potential detoxification pathway. The "Old Yellow Enzyme" (OYE) family of flavin-dependent oxidoreductases has been shown to efficiently reduce the activated carbon-carbon double bond of α,β-unsaturated nitro compounds. nih.gov This reaction would lead to the formation of a saturated nitroalkane, which may be more amenable to further degradation.
A successful bioremediation strategy for This compound would likely involve a microbial consortium, where different species of microorganisms work together to carry out the complete degradation of the compound. For example, one species might be responsible for the initial reduction of the nitro group, while another species carries out the oxidation and cleavage of the aromatic ring.
The table below summarizes some of the enzymes and microorganisms that could be involved in the detoxification and bioremediation of this compound.
| Enzyme/Microorganism | Target Functional Group | Transformation | Reference |
| Nitroreductases (e.g., from Bacillus tequilensis) | Nitro group | Reduction to amino group | researchgate.net |
| Dioxygenases (e.g., from Alcaligenes sp.) | Dichlorinated benzene ring | Hydroxylation to form a catechol | nih.gov |
| Old Yellow Enzyme (OYE) | Nitro-olefin | Reduction of the C=C double bond | nih.gov |
Further research would be needed to isolate and characterize microorganisms that can specifically and efficiently degrade This compound and to optimize the conditions for their use in bioremediation applications.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Transformations
Future research will heavily focus on creating innovative catalytic systems to expand the synthetic utility of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene. The intrinsic reactivity of the nitroalkene moiety serves as a versatile handle for a variety of chemical transformations. The development of new catalysts is crucial for controlling selectivity, improving yields, and enabling new reaction pathways under milder conditions.
Key areas of development include:
Asymmetric Catalysis: Designing chiral catalysts (both organocatalysts and transition-metal complexes) for enantioselective transformations, such as Michael additions or reductions. This would allow for the synthesis of optically active compounds, which is of paramount importance in medicinal chemistry.
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (like palladium or platinum) to catalysts based on abundant and less toxic metals such as copper, iron, or manganese. researchgate.netmdpi.com For instance, systems like copper(II) chloride with sodium borohydride (B1222165) have shown effectiveness in the reduction of β-nitrostyrenes to the corresponding phenethylamines. beilstein-journals.org
Denitrative Cross-Coupling: Exploring new catalytic systems that facilitate the replacement of the nitro group with other functional groups. mdpi.com This includes developing catalysts for C-C, C-N, C-S, and C-X (halogen) bond formation, thereby transforming the nitrostyrene (B7858105) into a wide array of substituted styrene (B11656) derivatives. mdpi.com Research into photocatalytic methods, which can operate under mild, environmentally benign conditions, is also a promising avenue. mdpi.com
Bio-inspired and Hybrid Catalysts: Creating catalysts that mimic enzymatic activity or combine different catalytic modes (e.g., metal and organocatalysis) to achieve novel reactivity and selectivity. researchgate.net
Table 1: Promising Catalytic Systems for Future Research
| Catalyst Type | Target Transformation | Rationale/Potential Advantage | Reference |
|---|---|---|---|
| Chiral Organocatalysts | Asymmetric Michael Addition | Access to enantiomerically pure products for pharmaceutical applications. | nih.gov |
| Copper/Iron Complexes | Nitro Group Reduction / Cross-Coupling | Utilizes earth-abundant, low-cost, and less toxic metals. | researchgate.netbeilstein-journals.org |
| Photoredox Catalysts (e.g., Eosin Y) | Denitrative Functionalization | Mild, metal-free reaction conditions using visible light. | mdpi.com |
| Hybrid Materials (e.g., Metal-Organic Frameworks) | Selective Hydrogenation | High selectivity, stability, and recyclability of the catalyst. | researchgate.net |
Sustainable Synthesis and Green Chemistry Approaches
Aligning the synthesis of this compound with the principles of green chemistry is a critical future direction. iipseries.orgacs.org This involves minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. The conventional synthesis, often a Henry reaction between 2,6-dichlorobenzaldehyde (B137635) and nitromethane, provides several opportunities for green innovation.
Emerging strategies include:
Microwave-Assisted Organic Synthesis (MAOS): Utilizing microwave irradiation to dramatically reduce reaction times from hours to minutes, which can also lead to higher yields and cleaner reaction profiles compared to conventional heating. rsc.org
One-Pot Syntheses: Designing synthetic routes that combine multiple steps into a single operation without isolating intermediates. A one-pot conversion of styrenes to β-nitrostyrenes using a copper(II)-promoted system is one such example that could be adapted. unirioja.es This improves efficiency and reduces solvent usage and waste generation.
Improving Atom Economy: Developing synthetic methods that maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry. acs.org This involves exploring alternative reaction pathways that avoid the use of stoichiometric reagents that end up as waste.
Table 2: Green Chemistry Approaches for Synthesis
| Approach | Objective | Expected Outcome | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Accelerate the Henry reaction. | Reduced reaction time and energy consumption; potentially higher yields. | rsc.org |
| Heterogeneous Catalysis (e.g., Clays) | Replace homogeneous catalysts. | Easier catalyst separation and recycling; reduced waste. | researchgate.net |
| Use of Green Solvents (e.g., Water) | Eliminate volatile organic compounds. | Safer process with reduced environmental footprint. | unive.it |
| One-Pot Procedures | Combine synthesis and functionalization. | Increased process efficiency and lower material consumption. | unirioja.es |
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry offers powerful tools to predict and understand the reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational modeling can provide deep insights into its chemical behavior.
Future research in this area will likely involve:
Density Functional Theory (DFT) Studies: Employing DFT to model reaction mechanisms, such as cycloadditions, Michael additions, and catalytic transformations. rsc.orgresearchgate.net These calculations can elucidate transition state structures, activation energies, and reaction pathways, helping to explain observed selectivity or predict the outcome of new reactions. rsc.org
Molecular Electron Density Theory (MEDT): Using MEDT to analyze the electron density distribution of the molecule to understand its inherent reactivity. rsc.org This can predict how the electron-withdrawing nitro group and the chloro-substituents on the benzene (B151609) ring influence the molecule's electrophilic and nucleophilic sites.
Predictive Software and AI: Developing and utilizing artificially intelligent software that combines quantum chemical modeling with experimental data to predict reaction outcomes with high accuracy. dtic.mil Such tools could screen virtual libraries of reactants and catalysts to identify the most promising conditions for a desired transformation of this compound.
Simulating Solvent and Catalyst Effects: Modeling how different solvents and catalysts interact with the substrate to influence reaction rates and selectivity, providing a molecular-level understanding that is often difficult to obtain experimentally.
Table 3: Computational Modeling for Reactivity Prediction
| Computational Method | Area of Investigation | Goal | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms and Energetics | Predict stereoselectivity and regioselectivity; identify low-energy pathways. | researchgate.netresearchgate.net |
| Molecular Electron Density Theory (MEDT) | Electronic Structure Analysis | Understand intrinsic reactivity and the influence of substituents. | rsc.orgrsc.org |
| AI-Driven Reactivity Prediction | High-Throughput Virtual Screening | Rapidly identify optimal catalysts and reaction conditions. | dtic.mil |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Transformations | Model interactions with biological macromolecules to predict bioactivity. | researchgate.net |
Exploration of New Biological Targets and Mechanistic Studies
The nitro group is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects. nih.gov The presence of this group in this compound, combined with the dichlorinated phenyl ring, makes it an intriguing candidate for biological investigation.
Future research should be directed towards:
Broad-Spectrum Biological Screening: Systematically evaluating the compound against a diverse array of biological targets, including various cancer cell lines, pathogenic bacteria (particularly drug-resistant strains), fungi, and parasites like Leishmania and Trypanosoma. semanticscholar.orgnih.gov
Mechanistic Elucidation: Investigating the mode of action by which the compound exerts its biological effects. This could involve studying its ability to induce oxidative stress through redox cycling of the nitro group, inhibit specific enzymes, or interfere with DNA replication and other vital cellular processes. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to understand how modifications to the structure (e.g., altering the substitution pattern on the ring, modifying the nitroalkene) affect its biological activity. This is crucial for optimizing potency and reducing potential toxicity.
Identification of Novel Therapeutic Targets: Utilizing chemoproteomics and other advanced techniques to identify the specific cellular proteins or pathways that the compound interacts with, potentially uncovering new therapeutic targets for various diseases. nih.gov
Table 4: Investigation of Biological Potential
| Research Area | Methodology | Objective | Reference |
|---|---|---|---|
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays | Screen for activity against pathogenic bacteria and fungi. | nih.gov |
| Anticancer Activity | Cell viability assays (e.g., MTT) on cancer cell lines | Identify potential as a cytotoxic agent for cancer therapy. | nih.gov |
| Antiparasitic Activity | In vitro assays against parasites like Leishmania | Explore potential for treating neglected tropical diseases. | semanticscholar.orgnih.gov |
| Mechanistic Studies | Enzyme inhibition assays, oxidative stress measurements | Determine the molecular mechanism of biological action. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
The fields of flow chemistry and automated synthesis offer transformative potential for the production and study of this compound. These technologies enable precise control over reaction parameters, enhance safety, and allow for high-throughput experimentation. nih.govfu-berlin.de
Future integration will focus on:
Continuous Flow Synthesis: Developing a continuous process for the synthesis of the compound. Flow reactors can offer superior heat and mass transfer, allowing for better control over exothermic reactions (like nitration) and improving safety, especially when handling potentially unstable intermediates. nih.govtue.nl
Automated Reaction Optimization: Combining flow reactors with automated systems and process analytical technology (PAT) to rapidly screen a wide range of reaction conditions (temperature, pressure, residence time, stoichiometry). magritek.com This can accelerate the optimization of synthetic procedures for both the parent compound and its derivatives.
On-Demand Generation and Use: Using flow chemistry to generate reactive or hazardous reagents (such as those needed for denitrative functionalization) in situ, immediately consuming them in the next reaction step. This minimizes the risks associated with storing and handling such materials. nih.gov
Multi-Step Automated Synthesis: Integrating the synthesis of this compound into a larger, automated multi-step sequence to produce more complex molecules. fu-berlin.dedntb.gov.ua This modular approach can streamline the synthesis of libraries of related compounds for SAR studies.
Table 5: Application of Flow Chemistry and Automation
| Technology | Application | Advantage | Reference |
|---|---|---|---|
| Continuous Flow Reactors | Synthesis (Henry Reaction) | Enhanced safety, better temperature control, improved scalability. | nih.gov |
| Automated Optimization Platforms | Screening of reaction conditions | Rapid identification of optimal yield and selectivity. | magritek.com |
| Integrated Process Analytical Technology (PAT) | Real-time reaction monitoring | Improved process understanding and control. | magritek.com |
| Modular Flow Systems | Multi-step synthesis of derivatives | Streamlined production of compound libraries for screening. | fu-berlin.de |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene, and how can reaction yields be optimized?
- Methodology : Two primary methods are documented:
- Suzuki-Miyaura Cross-Coupling : Using 2-bromo-1,3-dichlorobenzene and nitro-substituted boronic acids (e.g., 3-nitrophenylboronic acid) with a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like toluene/water (65% yield reported) .
- Aldehyde Condensation : Condensation of 2-chlorobenzaldehyde derivatives with nitroalkanes under acidic or basic conditions (e.g., Knoevenagel reaction) to form the nitroethenyl group. Yields range from 80–86% depending on substituents .
- Optimization : Control reaction temperature (60–80°C for Suzuki coupling), use anhydrous solvents, and monitor reaction progress via TLC.
Q. How is the stereochemical integrity of the (E)-nitroethenyl group confirmed during synthesis?
- Methodology :
- ¹H NMR Spectroscopy : The coupling constant (J) between the vinylic protons (typically J = 12–16 Hz for trans-configuration) confirms the E-geometry. For example, in related compounds, resonances at δ 7.59–7.68 ppm (m, 2H) and δ 8.18–8.34 ppm (d, J = 1.70 Hz) are observed .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL refinement) resolves bond angles and distances (C=C bond ~1.34 Å for nitroethenyl groups) .
Q. What are the key physicochemical properties influencing solubility and stability?
- Data :
| Property | Value | Source |
|---|---|---|
| LogP | ~2.8–3.1 (hydrophobic) | |
| Melting Point | 106–108°C | |
| Solubility | Low in water; soluble in DCM |
- Implications : Low water solubility necessitates DMSO or THF for biological assays. Stability tests (e.g., 24-hr exposure to light/air) are recommended.
Advanced Research Questions
Q. How does the electronic nature of the nitroethenyl group influence reactivity in asymmetric catalysis?
- Mechanistic Insight : The nitro group acts as a strong electron-withdrawing group, polarizing the double bond for nucleophilic attacks. In asymmetric Michael additions (e.g., using L-proline), the E-configuration directs stereoselectivity via a 10-membered cyclic transition state .
- Experimental Design : Use chiral catalysts (e.g., bifunctional B,N-based catalysts) and monitor enantiomeric excess (ee) via chiral HPLC .
Q. What computational methods are suitable for modeling the compound’s electronic structure and reaction pathways?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO of the nitroethenyl group is localized on the β-carbon .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .
Q. How can discrepancies in reported synthetic yields be resolved?
- Case Study : Suzuki coupling yields vary (e.g., 65% vs. 80% in similar substrates) due to:
- Catalyst loading (2–5 mol% Pd).
- Purification methods (column chromatography vs. recrystallization).
Q. What safety protocols are critical for handling chlorinated byproducts?
- Guidelines :
- Waste Management : Separate chlorinated waste (e.g., dichlorobenzene derivatives) and use certified disposal services .
- PPE : Use nitrile gloves, fume hoods, and gas traps during chlorination (e.g., SO₂Cl₂ reactions) .
Q. How is this compound utilized in medicinal chemistry scaffold development?
- Application : As a diarylurea precursor, it modulates cannabinoid CB1 receptors. Key steps:
- Functionalize the benzene ring via Buchwald-Hartwig amination.
- Assess binding affinity via radioligand displacement assays (IC₅₀ values) .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for structurally similar nitroethenylbenzenes?
- Factors :
- Polymorphism: Crystallization conditions (slow cooling vs. rapid precipitation).
- Impurity Levels: Residual solvents (e.g., DCM) lower observed melting points.
Methodological Best Practices
- Synthesis : Prioritize Suzuki coupling for scalability or aldehyde condensation for stereochemical control.
- Characterization : Combine NMR (¹H/¹³C), HRMS, and X-ray crystallography for unambiguous confirmation.
- Computational Modeling : Validate DFT predictions with experimental kinetics (e.g., Eyring plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
